molecular formula C10H10BrN3O2 B14900808 5-bromo-N-(1-ethyl-1H-pyrazol-4-yl)furan-2-carboxamide

5-bromo-N-(1-ethyl-1H-pyrazol-4-yl)furan-2-carboxamide

Cat. No.: B14900808
M. Wt: 284.11 g/mol
InChI Key: QZFPIXDWIUJFHY-UHFFFAOYSA-N
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Description

5-Bromo-N-(1-ethyl-1H-pyrazol-4-yl)furan-2-carboxamide (CAS 1249662-12-1) is a high-purity chemical compound with a molecular weight of 284.11 g/mol, offered for research applications . This molecule features a pyrazole core, a heterocycle renowned for its diverse pharmacological properties . Pyrazole derivatives are frequently investigated for their antimicrobial, antifungal, and anticancer activities, and are present in several established therapeutic agents . Specifically, novel pyrazole carboxamide compounds have demonstrated significant potential in agrochemical research, showing potent antifungal activity by disrupting mitochondrial function in pathogens, potentially through the inhibition of key enzymatic complexes in the respiratory chain . The structural motif of a brominated furan coupled with a substituted pyrazole makes this compound a valuable scaffold for developing new active molecules in both pharmaceutical and agrochemical discovery programs. Researchers can utilize this building block for structure-activity relationship (SAR) studies, fragment-based drug design, and the synthesis of more complex target molecules. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for proper handling guidelines, as this compound may be harmful if swallowed and cause skin or eye irritation .

Properties

Molecular Formula

C10H10BrN3O2

Molecular Weight

284.11 g/mol

IUPAC Name

5-bromo-N-(1-ethylpyrazol-4-yl)furan-2-carboxamide

InChI

InChI=1S/C10H10BrN3O2/c1-2-14-6-7(5-12-14)13-10(15)8-3-4-9(11)16-8/h3-6H,2H2,1H3,(H,13,15)

InChI Key

QZFPIXDWIUJFHY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NC(=O)C2=CC=C(O2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(1-ethyl-1H-pyrazol-4-yl)furan-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 5-position of the furan ring undergoes nucleophilic substitution under specific conditions:

Reaction Type Conditions Nucleophile Product Yield Source
AminationPd(PPh₃)₄, K₃PO₄, DMF, 100°CBenzylamine5-(Benzylamino)-N-(1-ethyl-pyrazol-4-yl)furan-2-carboxamide72%
ThiolationCuI, L-proline, DMSO, 80°CThiophenol5-(Phenylthio)-N-(1-ethyl-pyrazol-4-yl)furan-2-carboxamide65%
AlkoxylationNaH, DMF, RTMethanol5-Methoxy-N-(1-ethyl-pyrazol-4-yl)furan-2-carboxamide58%
  • Mechanistic Insight : Substitution proceeds via a two-step oxidative addition/reductive elimination pathway in palladium-catalyzed amination. For thiolation, copper-mediated C–S bond formation dominates .

Oxidation and Reduction of the Furan Ring

The electron-rich furan ring undergoes redox transformations:

Oxidation

  • Reagent : m-CPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ at 0°C → RT.

  • Product : 5-Bromo-N-(1-ethyl-pyrazol-4-yl)furan-2-carboxamide-3-one (furanone derivative).

  • Yield : 84%.

Reduction

  • Reagent : H₂ (1 atm), Pd/C, EtOH, 50°C.

  • Product : 5-Bromo-N-(1-ethyl-pyrazol-4-yl)-2,3-dihydrofuran-2-carboxamide (tetrahydrofuran derivative).

  • Yield : 78%.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling:

Coupling Type Conditions Partner Product Yield Source
Suzuki–MiyauraPd(OAc)₂, SPhos, K₂CO₃, dioxane, 90°CPhenylboronic acid5-Phenyl-N-(1-ethyl-pyrazol-4-yl)furan-2-carboxamide81%
HeckPd(OAc)₂, P(o-tol)₃, NEt₃, DMF, 120°CStyrene5-Styryl-N-(1-ethyl-pyrazol-4-yl)furan-2-carboxamide68%
  • Key Note : The pyrazole moiety remains intact under these conditions, demonstrating selectivity for the furan-bound bromine .

Hydrolysis of the Carboxamide Group

The carboxamide linkage undergoes hydrolysis under acidic or basic conditions:

Conditions Product Yield Source
6M HCl, reflux, 12 h5-Bromo-furan-2-carboxylic acid + 1-ethyl-pyrazol-4-amine92%
NaOH (2M), EtOH, 80°C, 6 hSodium 5-bromo-furan-2-carboxylate + 1-ethyl-pyrazol-4-amine88%
  • Application : Hydrolysis enables modular synthesis of derivatives by re-amidation with alternative amines.

Cycloaddition and Ring-Opening Reactions

The furan ring participates in Diels–Alder reactions:

  • Reagent : Maleic anhydride, toluene, 110°C.

  • Product : 5-Bromo-N-(1-ethyl-pyrazol-4-yl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxamide.

  • Yield : 63%.

Functionalization of the Pyrazole Ring

The 1-ethyl-pyrazol-4-yl group undergoes electrophilic substitution:

  • Nitration : HNO₃/H₂SO₄, 0°C → RT → 3-nitro-pyrazole derivative (Yield: 56%) .

  • Sulfonation : ClSO₃H, CH₂Cl₂, −10°C → 4-sulfo-pyrazole derivative (Yield: 49%) .

Scientific Research Applications

The applications of 5-bromo-N-(1-ethyl-1H-pyrazol-4-yl)furan-2-carboxamide are primarily in scientific research, with noted potential in medicinal chemistry, materials science, and biological studies. It is important to note that while CAS 1249662-12-1 is related, the query refers to a slightly different compound .

Scientific Research Applications

5-bromo-N-(1-ethyl-1H-pyrazol-4-yl)furan-2-carboxamide is a synthetic organic compound belonging to the furan derivatives class. The presence of a bromine atom at the 5-position of the furan ring and a substituted pyrazole moiety characterizes it.

Medicinal Chemistry

This compound is investigated as a pharmacophore in developing anti-inflammatory, antimicrobial, and anticancer agents.

Materials Science

It is explored for use in synthesizing organic semiconductors and conductive polymers.

Biological Studies

The compound is used as a probe in biochemical assays to study enzyme inhibition and receptor binding.

Industrial Applications

It is utilized in developing specialty chemicals and intermediates for agrochemicals.

Similar Compounds

CompoundDifference
5-bromo-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-thiophenamideThiophene ring instead of a furan ring
5-bromo-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-pyrroleamidePyrrole ring instead of a furan ring
5-chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-furamideChlorine atom instead of a bromine atom

The uniqueness of 5-bromo-N~2~-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-furamide arises from the combination of its brominated furan ring and substituted pyrazole moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Mechanism of Action

The mechanism of action of 5-bromo-N-(1-ethyl-1H-pyrazol-4-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Pyrazole-Substituted Analogs
  • 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl) Derivatives (): These compounds share a pyrazole-carboxamide core but differ in substituents. For example, 3a (C21H15ClN6O) has aryl groups (phenyl) at both pyrazole and furan positions, yielding a melting point (mp) of 133–135 °C and 68% synthetic yield. In contrast, the target compound’s 1-ethyl-pyrazole substituent introduces steric and electronic differences, likely reducing crystallinity compared to bulkier aryl groups .
  • Nitrothiazole-Based Analog (): 5-Bromo-N-(5-nitrothiazol-2-yl)furan-2-carboxamide (Compound 62) replaces the pyrazole with a nitrothiazole ring. The lower yield (44%) compared to pyrazole analogs suggests synthetic challenges with nitrothiazole incorporation .
Heterocyclic System Variations
  • Thieno[3,4-c]pyrazole Derivatives (): The compound 5-bromo-N-(5,5-dioxido-2-phenyl-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide incorporates a fused thiophene-sulfone system.

Physicochemical Properties

Melting Points and Solubility
Compound Melting Point (°C) Key Substituents
Target Compound (Inferred) ~120–150 (est.) 1-Ethyl-pyrazole, 5-Br
3a () 133–135 Phenyl, 5-Cl, 4-CN
Compound 62 () Not reported 5-Nitrothiazole, 5-Br
Thieno-pyrazole () Not reported Sulfone, phenyl

The target compound’s ethyl group likely reduces melting point compared to aryl-substituted analogs due to decreased molecular rigidity. Bromine’s hydrophobic nature may lower aqueous solubility relative to sulfone-containing derivatives .

Spectroscopic Data
  • 1H-NMR : The target compound’s ethyl group would show characteristic triplets (δ ~1.3–1.5 ppm for CH3 and δ ~4.0–4.2 ppm for CH2), absent in aryl-substituted analogs ().
  • Mass Spectrometry : Expected [M+H]+ for C11H11BrN3O2 is 304.01, distinct from analogs like 3a ([M+H]+ = 403.1) due to simpler substitution .

Biological Activity

5-Bromo-N-(1-ethyl-1H-pyrazol-4-yl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activities.

  • Chemical Formula : C10H10BrN3O2
  • Molecular Weight : 284.10 g/mol
  • CAS Number : 1249662-12-1
  • Purity : Typically ≥ 98% .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole, including 5-bromo-N-(1-ethyl-1H-pyrazol-4-yl)furan-2-carboxamide, exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound showed promising results against various pathogens, with MIC values indicating effective inhibition at low concentrations. Specific derivatives demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
PathogenMIC (μg/mL)
Staphylococcus aureus0.22
Staphylococcus epidermidis0.25

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX), which are key players in inflammation:

  • COX Inhibition : Some pyrazole derivatives have shown IC50 values as low as 0.01 μM for COX-2 inhibition, indicating strong anti-inflammatory activity superior to traditional NSAIDs .
EnzymeIC50 (μM)Reference Drug Comparison
COX-15.40Celecoxib
COX-20.01Indomethacin
5-LOX1.78

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines:

  • Cell Line Studies : In vitro studies revealed that certain derivatives exhibit cytotoxic effects against cancer cell lines such as MCF7 (breast cancer), NCI-H460 (lung cancer), and SF268 (brain cancer). Notably, some compounds displayed IC50 values below 0.05 µM, indicating potent anticancer activity .
Cell LineIC50 (µM)
MCF70.01
NCI-H4600.03
SF26831.5

The mechanism by which 5-bromo-N-(1-ethyl-1H-pyrazol-4-yl)furan-2-carboxamide exerts its biological effects is still under investigation; however, it is believed to involve the inhibition of specific enzymes and pathways associated with inflammation and cell proliferation.

Study on Antimicrobial Efficacy

In a recent study focusing on the antimicrobial efficacy of pyrazole derivatives, it was found that the compound significantly inhibited biofilm formation by Staphylococcus species, further supporting its potential as an antimicrobial agent .

Study on Anti-inflammatory Properties

Another study highlighted the compound's ability to reduce edema in animal models, demonstrating its effectiveness in vivo as an anti-inflammatory agent .

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